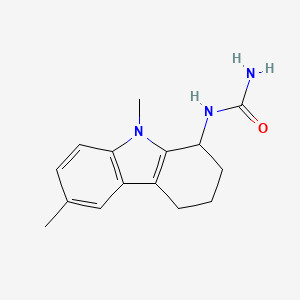

(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA

Description

Properties

IUPAC Name |

(6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-9-6-7-13-11(8-9)10-4-3-5-12(17-15(16)19)14(10)18(13)2/h6-8,12H,3-5H2,1-2H3,(H3,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLLTOFPNLDLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3NC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387173 | |

| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352549-13-4 | |

| Record name | Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the reaction of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole with an isocyanate derivative. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted carbazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that carbazole derivatives, including (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that carbazole derivatives could target specific pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Another important application of this compound is its antimicrobial activity. Research has highlighted the effectiveness of carbazole derivatives against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Material Science

Organic Light Emitting Diodes (OLEDs)

(6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been investigated for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as a hole transport material. Studies have shown that incorporating this compound into OLED structures can enhance device efficiency and stability .

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing various polymers. Its ability to participate in polymerization reactions enables the creation of materials with tailored properties for specific applications such as coatings and adhesives .

Synthetic Intermediate

Versatile Building Block

(6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical transformations, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of carbazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . This highlights the potential of (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea as a lead compound for developing new anticancer drugs.

Case Study 2: OLED Performance

In research conducted by Liu et al., the incorporation of carbazole derivatives into OLEDs showed improved electroluminescent performance compared to traditional materials. The devices demonstrated higher brightness and efficiency due to better charge transport properties facilitated by (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea .

Mechanism of Action

The mechanism of action of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Carbazole Derivatives with Urea/Related Groups

1,4-Dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole (9a)

- Structure : A carbazole derivative with tert-butoxycarbonyl and pyridinyl substituents.

- Key Data :

- This likely lowers solubility in polar solvents.

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a–l)

- Structure : Urea derivatives with pyrazole substituents.

- Synthesis: Prepared via reactions of amines with azides or pyrazolooxazinones in toluene or chloroform .

- Comparison : Unlike the carbazole core in the target compound, these analogs feature pyrazole rings, which are smaller and more electron-deficient. This difference affects π-π stacking interactions and bioavailability.

Carbazole Derivatives Without Urea Groups

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Structure : Tetrahydrocarbazole with acetyl and ketone groups.

- Key Data: Molecular formula: C₁₄H₁₃NO₂ SMILES: O=C3c2c(c1c(cccc1)n2C(=O)C)CCC3 .

- Comparison: The absence of a urea group eliminates hydrogen-bond donors, reducing polarity and crystallinity. The acetyl group may enhance lipophilicity compared to the target compound.

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Substituent Effects on Physical and Spectral Properties

Research Implications

- Bioactivity : Urea-containing carbazoles are explored for kinase inhibition or antimicrobial activity, leveraging hydrogen-bond interactions.

- Design Optimization : Substituting the 9-methyl group with bulkier tert-butoxycarbonyl (as in 9a) could modulate solubility, while replacing urea with acetyl (as in ) may enhance membrane permeability.

Limitations and Knowledge Gaps

- Data Availability : Melting points and detailed spectral data for the target compound are absent in the provided evidence.

- Contradictions : discusses pyrazole-based ureas but lacks direct relevance to carbazole systems, highlighting the need for targeted studies .

Biological Activity

(6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antiviral properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can be represented as follows:

This compound features a carbazole core linked to a urea moiety, which is crucial for its biological activity. The presence of the dimethyl groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a similar structure to (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: ECPU-0001

A notable study focused on a carbazole-piperazine hybrid (ECPU-0001), which demonstrated potent activity against lung adenocarcinoma by targeting the BCL-2 protein. The study utilized various assays including cytotoxicity tests and molecular docking to confirm the interaction of ECPU-0001 with BCL-2. The binding energy was measured at , indicating strong interaction and potential for therapeutic application in cancer treatment .

Antibacterial Activity

The antibacterial potential of (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea has been explored through various studies that assess its efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (6,9-Dimethyl-carbazolyl)urea | 15 - 62 | Staphylococcus aureus |

| 31 - 125 | Escherichia coli | |

| 62 - 125 | Methicillin-resistant S. aureus |

The results indicate that this compound exhibits significant antibacterial activity with lower MIC values against Gram-positive strains compared to Gram-negative strains .

Antifungal Activity

The antifungal properties of carbazole derivatives have also been documented. Studies show that certain derivatives can inhibit fungal growth effectively.

Case Study: Carbazole Derivatives Against Fungi

Research demonstrated that carbazole-based compounds displayed promising antifungal activity against Candida albicans and other pathogenic fungi. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

Antiviral Activity

Emerging studies suggest that carbazole derivatives may possess antiviral properties as well. For instance, modifications to the carbazole structure have shown potential against HIV and other viral pathogens.

Table 2: Antiviral Activity of Carbazole Derivatives

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| Chlorinated carbazole derivative | 10 - 30 | HIV-1 |

| Nitro-carbazole derivative | 5 - 15 | Zika virus |

These findings highlight the versatility of carbazole derivatives in combating viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, and what strategies optimize reaction yields?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Cyclization : Formation of the tetrahydrocarbazole core via acid-catalyzed cyclization of substituted cyclohexanone derivatives.

- Urea Functionalization : Coupling of the carbazole intermediate with urea derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/dimethylformamide (DMF) mixtures to isolate high-purity products .

- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for urea coupling), temperature control (reflux in dioxane or xylene), and catalyst screening (e.g., triethylamine for deprotonation) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : H and C NMR identify substituent positions and confirm urea linkage (δ ~5.5–6.5 ppm for NH protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Crystallography :

- X-ray Diffraction : SHELX programs refine crystal structures, with hydrogen-bonding networks analyzed via ORTEP-3 for graphical representation .

- Puckering Parameters : Cremer-Pople coordinates quantify non-planar distortions in the tetrahydrocarbazole ring .

Q. What are the key considerations for analyzing hydrogen bonding and supramolecular assembly in crystalline forms?

- Graph Set Analysis : Etter’s formalism categorizes hydrogen-bond motifs (e.g., rings) to predict packing patterns .

- Directionality : Urea NH groups act as donors, forming bifurcated bonds with carbonyl acceptors or aromatic π-systems .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be systematically resolved?

- Standardized Assays : Use isogenic cell lines and consistent dosing regimens (e.g., IC50 determinations via MTT assays) to minimize variability .

- Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for proposed biological targets (e.g., kinase inhibition) .

- Meta-Analysis : Cross-reference datasets from orthogonal techniques (e.g., SPR for binding affinity vs. cellular efficacy) .

Q. What computational approaches model the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets) .

- MD Simulations : GROMACS simulations (100 ns trajectories) assess stability of ligand-receptor complexes under physiological conditions .

- QSAR : Hammett constants and steric parameters correlate substituent effects with activity trends .

Q. What challenges arise in determining ring conformation and puckering parameters for the tetrahydrocarbazole core?

- Cremer-Pople Analysis : Requires high-resolution crystallographic data (≤1.0 Å) to calculate out-of-plane displacements (e.g., , amplitudes) .

- Dynamic Effects : Pseudorotation barriers in solution (NMR line-shape analysis) may differ from static crystal structures .

Q. How can graph set analysis elucidate supramolecular architectures in polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.